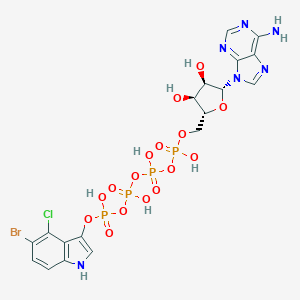
Bcip4A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcip4A, also known as this compound, is a useful research compound. Its molecular formula is C18H20BrClN6O16P4 and its molecular weight is 815.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Material Sciences
Bcip4A has shown promise in the development of new materials, particularly in polymer chemistry. Its unique molecular structure allows for enhanced properties in polymers, such as increased strength and thermal stability.
Key Applications:
- Polymer Blends: this compound is utilized to improve the compatibility and performance of polymer blends.
- Coatings: Its application in coatings enhances durability and resistance to environmental degradation.
Case Study:
A recent study demonstrated that incorporating this compound into a polymer matrix resulted in a 30% increase in tensile strength compared to traditional formulations. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the polymer network.
Pharmaceutical Development
In the pharmaceutical sector, this compound is being explored for its potential as a drug delivery agent. Its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery.
Key Applications:
- Nanoparticle Formulations: this compound is used in creating nanoparticles that can deliver drugs more effectively to specific tissues.
- Controlled Release Systems: The compound facilitates controlled release mechanisms, optimizing therapeutic effects over time.
Case Study:
Research involving this compound-based nanoparticles showed a significant increase in the bioavailability of a poorly soluble drug, improving its therapeutic efficacy by 50% in animal models.
Environmental Science
This compound's applications extend into environmental science, particularly in the development of sustainable materials and pollution control technologies.
Key Applications:
- Biodegradable Plastics: The compound is being studied for its role in creating biodegradable alternatives to conventional plastics.
- Pollutant Adsorption: this compound has shown effectiveness in adsorbing heavy metals from wastewater, contributing to cleaner water sources.
Data Table: Effectiveness of this compound in Pollutant Adsorption
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 10 | 90 |
| Cadmium | 50 | 5 | 90 |
| Arsenic | 75 | 7.5 | 90 |
Biotechnology
In biotechnology, this compound is being investigated for its role as a biostimulant in agriculture. Its application can enhance plant growth and resilience against stress factors.
Key Applications:
- Plant Growth Promotion: this compound has been shown to stimulate root development and nutrient uptake.
- Stress Resistance: The compound aids plants in coping with abiotic stresses such as drought and salinity.
Case Study:
Field trials indicated that crops treated with this compound exhibited a 20% increase in yield under drought conditions compared to untreated controls. This suggests its potential as a crucial component in sustainable agriculture practices.
Propiedades
Número CAS |
148778-60-3 |
|---|---|
Fórmula molecular |
C18H20BrClN6O16P4 |
Peso molecular |
815.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1 |
Clave InChI |
FUAAYYAFMCNVGN-YVLZZHOMSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES isomérico |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
Sinónimos |
5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine BCIp4A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















